Tris-(4-chlorophenyl)-sulfonium bromide

Overview

Description

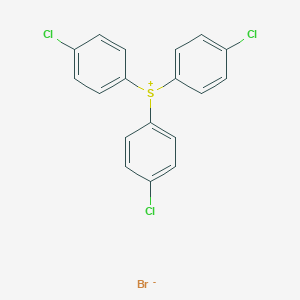

Tris-(4-chlorophenyl)-sulfonium bromide is a chemical compound with the molecular formula C18H12Cl3SBr. It is a sulfonium salt where the sulfonium ion is bonded to three 4-chlorophenyl groups and paired with a bromide anion. This compound is known for its applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(4-chlorophenyl)sulfonium bromide typically involves the reaction of a diarylsulfoxide with an aryl Grignard reagent. This process is carried out in a solvent mixture of aliphatic and aromatic hydrocarbons. The reaction proceeds through a two-step process:

- Formation of the sulfonium intermediate by reacting the diarylsulfoxide with the aryl Grignard reagent.

- Metathesis reaction with a bromide source to yield the final product .

Industrial Production Methods: Industrial production of tris(4-chlorophenyl)sulfonium bromide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple recrystallizations to obtain the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Tris(4-chlorophenyl)sulfonium bromide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonium group can participate in nucleophilic substitution reactions.

Photolysis: The compound can undergo photolysis, leading to the formation of reactive intermediates.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides and other nucleophilic species.

Photolysis Conditions: Photolysis reactions are typically carried out under UV light to induce the decomposition of the sulfonium salt.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, photolysis can lead to the formation of various reactive intermediates that can further react to form different products .

Scientific Research Applications

Photoacid Generation

One of the primary applications of tris-(4-chlorophenyl)-sulfonium bromide is its use as a photoacid generator in photolithographic processes. It is employed in the production of photoresists, which are critical for semiconductor manufacturing. The compound's ability to generate acid upon UV exposure facilitates the development of patterns on substrates.

| Application | Description |

|---|---|

| Photoresists | Used in semiconductor fabrication to create intricate patterns on silicon wafers. |

| Photolithography | Essential for transferring circuit patterns onto substrates using light exposure. |

Synthesis of Epoxides

This compound can be utilized in the synthesis of epoxides through reactions with carbonyl compounds. This method is particularly relevant for producing intermediates used in pharmaceuticals and agrochemicals.

- Case Study : A process involving the reaction of this compound with ketones has been reported to yield epoxides effectively, demonstrating its utility in synthetic organic chemistry .

Polymer Chemistry

This compound is also used in polymer chemistry as a curing agent for epoxy resins. Its photoacid-generating properties enable the cross-linking of polymer chains upon UV exposure, enhancing the mechanical properties and thermal stability of the resulting materials.

| Material | Properties Enhanced |

|---|---|

| Epoxy Resins | Improved mechanical strength, thermal resistance, and chemical stability. |

Recent Research Findings

Recent studies have highlighted innovative uses of this compound beyond traditional applications:

- Redox-Neutral Borylation : A novel method has been developed that utilizes aryl sulfonium salts, including this compound, for redox-neutral borylation reactions via C–S activation . This expands its application scope into synthetic methodologies that are environmentally friendly and efficient.

- Metal Complexes : Research has explored the use of this compound in creating metal complexes that serve as catalysts for bleaching processes . This application demonstrates its potential in industrial chemistry.

Mechanism of Action

The mechanism of action of tris(4-chlorophenyl)sulfonium bromide involves the generation of reactive intermediates upon exposure to UV light. These intermediates can initiate polymerization reactions or cleave ester bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Triphenylsulfonium Bromide: Similar in structure but lacks the chlorine substituents.

Tris(4-methylphenyl)sulfonium Bromide: Contains methyl groups instead of chlorine.

Tris(4-alkylphenyl)sulfonium Compounds: These compounds have various alkyl substituents on the phenyl rings.

Uniqueness: Tris(4-chlorophenyl)sulfonium bromide is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and properties compared to other sulfonium salts .

Q & A

Q. What are the optimal synthetic routes for Tris-(4-chlorophenyl)-sulfonium bromide, and how do reaction conditions influence yield?

Basic

The compound can be synthesized via nucleophilic substitution by refluxing 4-chlorophenyl sulfide with an alkyl/aryl bromide in a polar solvent (e.g., ethanol/water mixtures). For example, triethylsulfonium bromide was prepared with 30% conversion by refluxing ethyl sulfide and ethyl bromide in ethanol/water for 20 hours . Ion-exchange methods are also viable: trimethylsulfonium salts were obtained by passing aqueous iodide solutions through anion-exchange resins (e.g., Dowex 1-X8 in chloride/bromide forms), followed by vacuum evaporation . Key parameters include reaction time (≥20 hours), stoichiometric excess of alkyl halide, and controlled pH to minimize hydrolysis.

Q. How can researchers characterize this compound to confirm purity and structure?

Basic

- Elemental Analysis : Gravimetric titration (e.g., AgNO₃ for bromide content) ensures stoichiometric accuracy .

- Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl groups) and sulfonium center shifts. Raman spectroscopy confirms pyramidal geometry of the sulfonium moiety .

- Mass Spectrometry : High-resolution MS (e.g., exact mass ≈ 443.3 g/mol for related phosphonium analogs) validates molecular composition .

Q. What are the stability challenges of this compound, and how should it be stored?

Basic

The compound is hygroscopic and prone to decomposition in aqueous solutions, releasing HBr. Storage under anhydrous conditions (e.g., vacuum-sealed with desiccants) and inert atmospheres (N₂/Ar) is critical. Thermal gravimetric analysis (TGA) of analogous sulfonium salts shows stability up to 150°C, but prolonged exposure to light or moisture accelerates degradation .

Q. How does the bromide ion in this compound participate in nucleophilic substitution reactions?

Advanced

The bromide acts as a leaving group in SN2 reactions. For example, in catalysis, sulfonium bromides facilitate substitutions via in situ generation of electrophilic intermediates. In dihydropyrimidinone synthesis, bromodimethyl sulfonium bromide activates carbonyl groups, enabling cyclocondensation without brominating aromatic rings . Kinetic studies suggest that steric hindrance from 4-chlorophenyl groups may reduce reactivity compared to less bulky analogs .

Q. What analytical methods resolve impurities like hydrolyzed HBr or aryl byproducts?

Advanced

- Capillary Electrophoresis (CE) : Optimized CE with UV detection separates chloride and bromide ions (e.g., using co-ions like phosphate to enhance resolution) .

- HPLC : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium salts) detects hydrolyzed HBr and aryl impurities. For example, 4-(4-chlorophenyl)piperidin-4-ol (a common impurity in chlorophenyl derivatives) can be quantified at 0.1% sensitivity .

Q. How do conflicting reports on decomposition rates in dilute solutions inform experimental design?

Advanced

Isopiestic vapor pressure measurements reveal decomposition artifacts in sulfonium salts at concentrations <0.5 M, leading to erratic osmotic coefficients . Thermoelectric osmometry further corroborates instability in low-concentration solutions. Researchers should prioritize freshly prepared solutions and avoid prolonged storage. Contradictions between studies may arise from differences in analytical methods (e.g., ion-selective electrodes vs. titration) or ambient humidity .

Q. Why do steric effects limit the synthesis of this compound with bulky substituents?

Advanced

Steric hindrance from tert-butyl or diphenyl groups impedes nucleophilic attack during sulfonium salt formation. For instance, NBA (N-bromoacetamide) failed to react with di-tert-butyl sulfide due to restricted access to the sulfur lone pair . Computational modeling (e.g., DFT) could optimize substituent placement to balance electronic and steric effects for higher yields.

Properties

CAS No. |

125428-43-5 |

|---|---|

Molecular Formula |

C18H12BrCl3S |

Molecular Weight |

446.6 g/mol |

IUPAC Name |

tris(4-chlorophenyl)sulfanium;bromide |

InChI |

InChI=1S/C18H12Cl3S.BrH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |

InChI Key |

PHTBQOMINPCBKS-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |

Canonical SMILES |

C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.